(3R,4R)-4-hydroxy-1,1-dimethyl-3-pyrrolidin-1-iumcarboxylic acid
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Overview
Description
(3R,4R)-4-hydroxy-1,1-dimethyl-3-pyrrolidin-1-iumcarboxylic acid is a pyrrolidinecarboxylic acid and a carboxylic acid.
Scientific Research Applications
Environmental and Health Monitoring
(3R,4R)-4-hydroxy-1,1-dimethyl-3-pyrrolidin-1-iumcarboxylic acid's structural similarity to certain pyrrolidine derivatives could make it relevant in environmental monitoring and health research. For instance, the study of environmental exposure to organophosphorus and pyrethroid pesticides in children utilized the measurement of specific metabolites in urine samples, where pyrrolidine derivatives were part of the metabolite profile. This research aids in understanding exposure levels and developing health policies (Babina et al., 2012).
Nutritional and Health Benefits
The compound's structure is also similar to p-Coumaric acid and its conjugates, which are known for their diverse bioactivities. Studies have explored the occurrence, bioavailability, and the extensive range of biological activities of p-Coumaric acid and its conjugates, including their antioxidant, anti-cancer, and anti-inflammatory properties, highlighting the potential for (3R,4R)-4-hydroxy-1,1-dimethyl-3-pyrrolidin-1-iumcarboxylic acid in similar roles (Pei et al., 2016).
Industrial and Biotechnological Applications
In the realm of industrial and biotechnological applications, the structurally related lactic acid's role is significant. It's used for the production of biodegradable polymers and is seen as a feedstock for green chemistry. Derivatives of lactic acid, such as pyruvic acid and acrylic acid, are produced via chemical and biotechnological routes, indicating a potential pathway for the utilization of (3R,4R)-4-hydroxy-1,1-dimethyl-3-pyrrolidin-1-iumcarboxylic acid in similar processes (Gao et al., 2011).
Supramolecular Chemistry
The compound's potential application in supramolecular chemistry is evident from studies involving similar pyrrolidine derivatives. For instance, the self-assembly of supramolecular capsules derived from calixpyrrole components is a field of active research. Calix[4]pyrroles, due to their ease of synthesis and structural features, are used in the construction of supramolecular capsules, indicating a potential area where (3R,4R)-4-hydroxy-1,1-dimethyl-3-pyrrolidin-1-iumcarboxylic acid could find application (Ballester, 2011).
Drug Discovery
The pyrrolidine ring, a core structure in (3R,4R)-4-hydroxy-1,1-dimethyl-3-pyrrolidin-1-iumcarboxylic acid, is prevalent in medicinal chemistry for treating various diseases. Its role in enhancing pharmacophore space exploration and contributing to the stereochemistry of molecules is significant. This highlights the potential of (3R,4R)-4-hydroxy-1,1-dimethyl-3-pyrrolidin-1-iumcarboxylic acid in drug discovery, especially for designing compounds with novel biological profiles (Li Petri et al., 2021).
properties
Molecular Formula |
C7H14NO3+ |
---|---|
Molecular Weight |
160.19 g/mol |
IUPAC Name |
(3R,4R)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-8(2)3-5(7(10)11)6(9)4-8/h5-6,9H,3-4H2,1-2H3/p+1/t5-,6+/m1/s1 |
InChI Key |
WTBNMEWVZFFAPJ-RITPCOANSA-O |
Isomeric SMILES |
C[N+]1(C[C@H]([C@H](C1)O)C(=O)O)C |
SMILES |
C[N+]1(CC(C(C1)O)C(=O)O)C |
Canonical SMILES |
C[N+]1(CC(C(C1)O)C(=O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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